3-Ethynylazetidine

説明

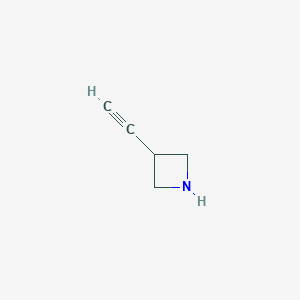

Structure

3D Structure

特性

IUPAC Name |

3-ethynylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-2-5-3-6-4-5/h1,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXIPNKHMJEZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 3-Ethynylazetidine: A Versatile Building Block for Drug Discovery

Foreword: The Rise of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a constant endeavor. Small, strained ring systems have garnered significant attention for their ability to impart unique three-dimensional conformations and favorable physicochemical properties to bioactive molecules. Among these, the azetidine motif has emerged as a particularly valuable scaffold.[1][2][3] Its inherent ring strain, greater than that of a pyrrolidine but less than a highly reactive aziridine, provides a unique balance of metabolic stability and synthetic tractability.[1][4] This guide focuses on a specific and highly versatile derivative: 3-ethynylazetidine. The incorporation of a terminal alkyne onto the azetidine core creates a powerful bifunctional building block, poised for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5] This guide will provide an in-depth exploration of the chemical structure, physical properties, synthesis, and applications of 3-ethynylazetidine, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Nomenclature

3-Ethynylazetidine is a four-membered heterocyclic compound containing a nitrogen atom and an ethynyl substituent at the 3-position. The strained nature of the azetidine ring, with an estimated ring strain of approximately 25.4 kcal/mol, is a defining feature that significantly influences its chemical reactivity and conformational preferences.[4]

-

IUPAC Name: 3-ethynylazetidine

-

CAS Number: 1426424-91-0 (for the hydrochloride salt)[6]

-

Molecular Formula: C₅H₇N[7]

-

Molecular Weight: 81.12 g/mol

-

SMILES: C#CC1CNC1[7]

For synthetic purposes and commercial availability, 3-ethynylazetidine is commonly handled as its hydrochloride salt to improve stability and ease of handling. Furthermore, the nitrogen atom is often protected, most frequently with a tert-butoxycarbonyl (Boc) group, during synthetic manipulations.

-

N-Boc-3-ethynylazetidine:

Physicochemical Properties

| Property | 3-Ethynylazetidine | 3-Ethynylazetidine Hydrochloride | N-Boc-3-ethynylazetidine |

| Appearance | Likely a volatile liquid or low-melting solid | White to off-white solid | White solid or colorless to off-white solid[8][9] |

| Melting Point | Not reported | Not explicitly reported, but expected to be a crystalline solid | Not explicitly reported |

| Boiling Point | Not reported | Not applicable | No data available[10] |

| Solubility | Expected to be soluble in water and polar organic solvents | Soluble in water | Soluble in DMSO (200 mg/mL)[11] |

| pKa | Not experimentally determined; estimated to be in the range of 8.0-9.0 for the protonated amine | Not applicable | Not applicable |

| Predicted XLogP | -0.1[7] | Not applicable | Not reported |

| Storage | Store under an inert atmosphere at low temperature | Store at room temperature, protected from moisture[6] | Store at 2-8°C, sealed in dry conditions[10] |

The basicity of the azetidine nitrogen is a key property. The pKa of the conjugate acid of azetidine itself is 11.29, but substitution can influence this value. The electron-withdrawing character of the ethynyl group is expected to slightly reduce the basicity of the nitrogen atom in 3-ethynylazetidine compared to the parent azetidine.

Synthesis of 3-Ethynylazetidine: A Multi-Step Approach

The synthesis of 3-ethynylazetidine is typically achieved through a multi-step sequence, starting from a commercially available precursor, with the N-Boc protected form being a key intermediate. The following represents a logical and experimentally supported pathway.

Diagram of the Synthetic Pathway

Caption: Synthetic route to 3-ethynylazetidine hydrochloride.

Step 1: Synthesis of N-Boc-3-iodoazetidine

The initial step involves the conversion of the hydroxyl group of commercially available N-Boc-3-hydroxyazetidine into a good leaving group, typically an iodide. This is a standard transformation in organic synthesis.

Experimental Protocol:

-

To a solution of N-Boc-3-hydroxyazetidine in an appropriate solvent (e.g., toluene), add imidazole and triphenylphosphine.

-

Add iodine portion-wise to the stirred solution.

-

Heat the reaction mixture to facilitate the reaction.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Purify the crude product by column chromatography to yield N-Boc-3-iodoazetidine.

Causality: The use of triphenylphosphine and iodine in situ generates triphenylphosphine diiodide, which activates the hydroxyl group for nucleophilic substitution by the iodide ion. Imidazole acts as a base to neutralize the generated hydroiodic acid.

Step 2: Sonogashira Coupling to Introduce the Ethynyl Group

The key carbon-carbon bond formation is achieved via a Sonogashira coupling reaction between N-Boc-3-iodoazetidine and a protected acetylene source, such as trimethylsilylacetylene. The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction.[12]

Experimental Protocol:

-

To a solution of N-Boc-3-iodoazetidine in a suitable solvent (e.g., triethylamine or a mixture of THF and an amine base), add trimethylsilylacetylene.

-

Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.

-

After completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain N-Boc-3-((trimethylsilyl)ethynyl)azetidine.

Causality: The palladium catalyst facilitates the oxidative addition to the C-I bond, and the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center, followed by reductive elimination to form the desired product.

Step 3: Desilylation of the Acetylene

The trimethylsilyl (TMS) protecting group on the alkyne is readily removed under mild basic conditions.

Experimental Protocol:

-

Dissolve the N-Boc-3-((trimethylsilyl)ethynyl)azetidine in a solvent such as methanol or THF.

-

Add a base, for example, potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Stir the reaction at room temperature until the desilylation is complete.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify by column chromatography to yield N-Boc-3-ethynylazetidine.

Causality: The silicon-carbon bond of the TMS group is labile towards nucleophilic attack by bases or fluoride ions, leading to the clean deprotection of the terminal alkyne.

Step 4: Deprotection of the N-Boc Group

The final step is the removal of the Boc protecting group from the azetidine nitrogen to yield the desired 3-ethynylazetidine, which is typically isolated as its hydrochloride salt.

Experimental Protocol:

-

Dissolve N-Boc-3-ethynylazetidine in a suitable solvent like dioxane, diethyl ether, or dichloromethane.

-

Add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane).

-

Stir the reaction at room temperature. The deprotection is usually rapid and accompanied by the evolution of carbon dioxide and isobutylene.

-

The product, 3-ethynylazetidine hydrochloride, often precipitates from the reaction mixture and can be collected by filtration.

Causality: The Boc group is highly susceptible to cleavage under acidic conditions. The acid protonates the carbamate, which then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation.

Spectroscopic Characterization

While publicly available spectra for 3-ethynylazetidine are scarce, its spectroscopic features can be reliably predicted based on the known data for azetidines and terminal alkynes.

¹H NMR Spectroscopy (Predicted):

-

Azetidine Ring Protons: The protons on the azetidine ring are expected to appear as complex multiplets in the region of 3.0-4.0 ppm.

-

Ethynyl Proton: The terminal alkyne proton (≡C-H) should give a characteristic singlet at approximately 2.0-3.0 ppm.[13]

-

NH Proton: In the free base, the N-H proton would likely be a broad singlet, the chemical shift of which would be concentration and solvent-dependent. In the hydrochloride salt, this proton would be shifted downfield.

¹³C NMR Spectroscopy (Predicted):

-

Azetidine Ring Carbons: The carbons of the azetidine ring are expected to resonate in the range of 30-60 ppm.

-

Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group will have distinct chemical shifts. The terminal carbon (≡C-H) is expected around 70-80 ppm, while the carbon attached to the azetidine ring (C-C≡) will likely be in a similar or slightly downfield region.[14]

Infrared (IR) Spectroscopy (Predicted):

-

≡C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹, characteristic of the terminal alkyne C-H stretch.[15][16]

-

C≡C Stretch: A weaker absorption band should appear in the region of 2100-2260 cm⁻¹, corresponding to the carbon-carbon triple bond stretch.[15][16]

-

N-H Stretch: For the free base, a moderate absorption band is expected in the range of 3300-3500 cm⁻¹. For the hydrochloride salt, this will be broadened and shifted.

Reactivity and Applications in Drug Discovery

The synthetic utility of 3-ethynylazetidine is primarily centered around the reactivity of its two key functional groups: the azetidine ring and the terminal alkyne.

Diagram of 3-Ethynylazetidine's Reactivity

Caption: Key reaction types of 3-ethynylazetidine.

Reactions at the Azetidine Nitrogen

The secondary amine of the azetidine ring is nucleophilic and can undergo a variety of standard amine reactions, including:

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation: Buchwald-Hartwig amination with aryl halides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These reactions allow for the facile incorporation of the 3-ethynylazetidine scaffold into larger molecular frameworks.

Reactions of the Ethynyl Group: The Gateway to "Click Chemistry"

The terminal alkyne is the defining feature for the application of 3-ethynylazetidine in modern drug discovery, primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is a premier example of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), and are stereospecific.

The CuAAC reaction involves the coupling of a terminal alkyne (in this case, 3-ethynylazetidine) with an azide to form a stable 1,2,3-triazole ring. This transformation is exceptionally reliable and can be performed under mild, often aqueous, conditions, making it ideal for the late-stage functionalization of complex molecules and in biological systems.

The resulting triazole ring is not merely a linker; it is a bioisostere for an amide bond and can participate in hydrogen bonding and dipole interactions, thus influencing the pharmacological properties of the molecule. The use of 3-ethynylazetidine in CuAAC allows for the rapid generation of libraries of novel compounds for high-throughput screening.

Other Reactions of the Ethynyl Group

Besides click chemistry, the terminal alkyne can participate in other important transformations, including:

-

Sonogashira Coupling: Further cross-coupling reactions with aryl or vinyl halides to create more complex structures.

-

Mannich Reaction: Reaction with an aldehyde and a secondary amine to form a propargylamine.

-

Hydration: Conversion of the alkyne to a methyl ketone.

Conclusion and Future Outlook

3-Ethynylazetidine is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring and a reactive terminal alkyne provides a powerful platform for the synthesis of novel molecular architectures with desirable physicochemical and pharmacological properties. The amenability of the ethynyl group to "click chemistry" makes 3-ethynylazetidine a particularly attractive tool for the rapid exploration of chemical space and the development of new therapeutic agents. As the demand for sp³-rich, conformationally constrained scaffolds continues to grow, the importance of building blocks like 3-ethynylazetidine in the design of next-generation pharmaceuticals is set to increase.

References

- The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Benchchem. Accessed April 7, 2026.

- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2566-2589.

- How to Interpret an Infrared (IR) Spectrum. XULA Digital Commons. Accessed April 7, 2026.

- IR: alkynes. Michigan State University Department of Chemistry. Accessed April 7, 2026.

- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2566-2589.

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20.

- Aziridine: ring strain promotes ring opening. Al-Kimia. Accessed April 7, 2026.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Accessed April 7, 2026.

- Spectroscopy of the Alkynes. Chemistry LibreTexts. Accessed April 7, 2026.

- Sample IR spectra. University of Calgary. Accessed April 7, 2026.

- 3-ethynylazetidine hydrochloride | 1426424-91-0. ChemicalBook. Accessed April 7, 2026.

- Supporting Information. The Royal Society of Chemistry. Accessed April 7, 2026.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- 287193-01-5|tert-Butyl 3-ethynylazetidine-1-carboxylate|BLD Pharm. BLD Pharm. Accessed April 7, 2026.

- Chemical shifts. University of Cambridge. Accessed April 7, 2026.

- 3-Ethylazetidine hydrochloride | C5H12ClN | CID 118139500. PubChem. Accessed April 7, 2026.

- Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. Benchchem. Accessed April 7, 2026.

- WO2000063168A1 - Synthesis of azetidine derivatives.

- tert-Butyl 3-ethynylazetidine-1-carboxylate | Drug Intermediate. MedchemExpress.com. Accessed April 7, 2026.

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Indian Institute of Technology Bombay. Accessed April 7, 2026.

- 1 H NMR Chemical Shifts.

- 1-(3-Ethylazetidin-3-yl)propan-1-one hydrochloride | C8H16ClNO | CID 177786782. PubChem. Accessed April 7, 2026.

- Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. Accessed April 7, 2026.

- WO1999019297A1 - Synthesis of azetidine derivatives.

- 3-ethynylazetidine hydrochloride (C5H7N). PubChemLite. Accessed April 7, 2026.

- a guide to 13c nmr chemical shift values. Compound Interest. Accessed April 7, 2026.

- 13C NMR Chemical Shift.

- 1798795-28-4|3-Ethylazetidine hydrochloride|BLD Pharm. BLD Pharm. Accessed April 7, 2026.

- NMR Chemical Shifts of Impurities. Sigma-Aldrich. Accessed April 7, 2026.

- What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne.

- Sonogashira Coupling. SynArchive. Accessed April 7, 2026.

- 13-C NMR Chemical Shift Table.pdf. University of Missouri-St. Louis. Accessed April 7, 2026.

- tert-Butyl 3-ethynylazetidine-1-carboxylate | Drug Intermediate. MedchemExpress.com. Accessed April 7, 2026.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Accessed April 7, 2026.

- CN105237455A - Preparation method of 3-substituted azetidine.

- tert-butyl 3-ethynylazetidine-1-carboxylate | 287193-01-5. Sigma-Aldrich. Accessed April 7, 2026.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Accessed April 7, 2026.

- tert-Butyl 3-ethynylazetidine-1-carboxylate - [B0567]. Synthonix, Inc. Accessed April 7, 2026.

- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals. Accessed April 7, 2026.

- Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. Accessed April 7, 2026.

- 1-Boc-3-ethynylazetidine 97% | CAS: 287193-01-5 | AChemBlock. AChemBlock. Accessed April 7, 2026.

- Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Organic Chemistry Portal. Accessed April 7, 2026.

- US5336784A - Synthesis of 1,3,3-trinitroazetidine.

- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Accessed April 7, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-ethynylazetidine hydrochloride | 1426424-91-0 [chemicalbook.com]

- 7. PubChemLite - 3-ethynylazetidine hydrochloride (C5H7N) [pubchemlite.lcsb.uni.lu]

- 8. 1-Boc-3-ethynylazetidine 97% | CAS: 287193-01-5 | AChemBlock [achemblock.com]

- 9. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]

- 10. 287193-01-5|tert-Butyl 3-ethynylazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. synarchive.com [synarchive.com]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. compoundchem.com [compoundchem.com]

- 15. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 16. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Ethynylazetidine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-ethynylazetidine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features of this valuable building block. Given the limited availability of complete, published spectra for the unprotected compound, this guide will focus on the spectral analysis of its common precursor, tert-butyl 3-ethynylazetidine-1-carboxylate (Boc-3-ethynylazetidine), and extrapolate these findings to predict the spectral characteristics of the parent compound, 3-ethynylazetidine. This approach provides not only the core data but also a deeper understanding of the influence of protecting groups on NMR spectra.

Introduction: The Significance of 3-Ethynylazetidine in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their strained ring system imparts a rigid, three-dimensional character to molecules, which can lead to improved binding affinity and selectivity for biological targets. The incorporation of an ethynyl group at the 3-position provides a versatile handle for further chemical modifications, such as click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions. As such, 3-ethynylazetidine is a highly valuable scaffold for the synthesis of novel therapeutic agents.

Accurate structural elucidation via NMR spectroscopy is paramount for the successful application of this building block. This guide provides a detailed examination of its characteristic NMR signatures.

Analysis of ¹H NMR Spectral Data

The ¹H NMR spectrum of a molecule provides a detailed map of the proton environments. The analysis for 3-ethynylazetidine is best understood by first examining its N-Boc protected form, for which partial data is available.

tert-Butyl 3-ethynylazetidine-1-carboxylate

A reported ¹H NMR spectrum for this compound in DMSO-d6 provides a foundation for our analysis.[1] However, this data appears incomplete, and a full assignment requires careful consideration of the structure.

Expected ¹H NMR Resonances for Boc-3-ethynylazetidine:

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale |

| H-1' (Boc) | ~1.3-1.4 | Singlet (s) | N/A | The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a strong singlet. |

| H-5 (Alkyne) | ~3.2-3.4 | Triplet (t) | ~2.5 Hz | The terminal alkyne proton is expected in this region.[2][3][4] It will exhibit a small long-range coupling to the two H-2/H-4 protons. |

| H-3 | ~3.3-3.5 | Multiplet (m) | - | This methine proton is coupled to the four adjacent methylene protons (H-2 and H-4) and the alkyne proton (H-5), leading to a complex multiplet. |

| H-2, H-4 | ~3.7-4.1 | Multiplet (m) | - | The four methylene protons on the azetidine ring are diastereotopic and will appear as a complex multiplet due to geminal and vicinal coupling. |

The reported partial data of δ 3.68 (t, J = 6.8 Hz, 2H) and 4.04 (t, J = 8.4 Hz, 2H) likely represents a simplified interpretation of the complex multiplets for the H-2 and H-4 protons. The multiplet at δ 3.22-3.23 (m, 1H) corresponds to the H-3 methine proton.[1]

3-Ethynylazetidine (Predicted)

Upon removal of the Boc protecting group, the electronic environment of the azetidine ring protons changes significantly. The nitrogen atom becomes more basic and is protonated in acidic or protic solvents, leading to further deshielding.

Predicted Changes in the ¹H NMR Spectrum:

-

H-2 and H-4: These protons will experience a downfield shift due to the removal of the electron-donating Boc group and the proximity to the more electron-withdrawing nitrogen (in its protonated or free amine state). Their chemical shift is predicted to be in the range of 3.8-4.2 ppm .

-

H-3: The methine proton will also be slightly shifted, likely to the 3.4-3.6 ppm range.

-

NH Proton: A new, broad signal for the N-H proton will appear, typically in the range of 2.0-4.0 ppm , which is solvent and concentration-dependent.

Analysis of ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

tert-Butyl 3-ethynylazetidine-1-carboxylate (Predicted)

Based on typical chemical shift values for similar structures, the following ¹³C NMR spectrum is predicted.[5][6][7][8]

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| C-1' (Boc CH₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group are highly shielded. |

| C-3 | ~35-40 | The methine carbon of the azetidine ring is in a relatively shielded environment. |

| C-2, C-4 | ~50-55 | The methylene carbons adjacent to the nitrogen are deshielded by the electronegative nitrogen atom. |

| C-5 (≡C-H) | ~70-75 | The terminal sp-hybridized carbon of the alkyne.[3] |

| C-2' (Boc Quaternary) | ~80 | The quaternary carbon of the tert-butyl group. |

| C-4 (R-C≡) | ~85-90 | The internal sp-hybridized carbon of the alkyne.[3] |

| C=O (Boc) | ~155 | The carbonyl carbon of the carbamate group is significantly deshielded. |

3-Ethynylazetidine (Predicted)

Deprotection of the nitrogen atom will lead to the disappearance of the Boc-related signals and a shift in the azetidine ring carbon signals.

Predicted Changes in the ¹³C NMR Spectrum:

-

The signals for the Boc group (C-1', C-2', C=O) will be absent .

-

C-2 and C-4: These carbons will likely experience an upfield shift to the 45-50 ppm range due to the removal of the deshielding carbonyl group of the Boc moiety.

-

C-3: This carbon will also experience a slight upfield shift.

Summary of Spectral Data

The following table summarizes the predicted and partially observed NMR data for 3-ethynylazetidine and its N-Boc protected precursor.

| Compound | Nucleus | Position | Chemical Shift (δ) ppm |

| Boc-3-ethynylazetidine | ¹H | Boc (CH₃) | ~1.3-1.4 |

| Alkyne (C≡C-H) | ~3.2-3.4 | ||

| Azetidine (CH) | ~3.3-3.5 | ||

| Azetidine (CH₂) | ~3.7-4.1 | ||

| ¹³C | Boc (CH₃) | ~28 | |

| Azetidine (CH) | ~35-40 | ||

| Azetidine (CH₂) | ~50-55 | ||

| Alkyne (≡C-H) | ~70-75 | ||

| Boc (Quaternary C) | ~80 | ||

| Alkyne (R-C≡) | ~85-90 | ||

| Boc (C=O) | ~155 | ||

| 3-Ethynylazetidine | ¹H | Alkyne (C≡C-H) | ~3.2-3.4 |

| Azetidine (CH) | ~3.4-3.6 | ||

| Azetidine (CH₂) | ~3.8-4.2 | ||

| Azetidine (NH) | ~2.0-4.0 | ||

| ¹³C | Azetidine (CH) | ~30-35 | |

| Azetidine (CH₂) | ~45-50 | ||

| Alkyne (≡C-H) | ~70-75 | ||

| Alkyne (R-C≡) | ~85-90 |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra of 3-ethynylazetidine.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 3-ethynylazetidine for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment) in a clean, dry vial.[2]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.[6]

-

Cap the NMR tube securely and label it clearly.

2. Instrument Setup and Data Acquisition:

-

The following parameters are for a standard 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a moderately concentrated sample.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 220-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Experimental Workflow Diagram

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for 3-ethynylazetidine. By analyzing the data for the N-Boc protected analogue and predicting the spectral changes upon deprotection, a detailed and scientifically grounded understanding of the NMR characteristics of this important building block is presented. The included experimental protocol offers a robust methodology for obtaining high-quality NMR data, ensuring the confident structural verification of 3-ethynylazetidine and its derivatives in research and development settings.

References

-

Brainly. (2024, February 13). What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a ¹H NMR spectrum? Retrieved from [Link]

-

OpenOChem Learn. Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. Chemical Shifts: Proton. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

University of California, Davis. Small molecule NMR sample preparation. Retrieved from [Link]

-

University of Cambridge, Department of Chemistry. NMR Sample Preparation. Retrieved from [Link]

-

JEOL. Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

Sources

- 1. 3-Ethynyl-1-azetidinecarboxylic acid tert-butyl ester | 287193-01-5 [chemicalbook.com]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. ou.edu [ou.edu]

- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 7. rsc.org [rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Stability and Storage of 3-Ethynylazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical stability and storage considerations for 3-ethynylazetidine hydrochloride. As a vital building block in medicinal chemistry and drug discovery, a thorough understanding of its chemical behavior is paramount to ensure its integrity and the reproducibility of experimental outcomes. This document synthesizes fundamental chemical principles with practical, field-proven insights to offer a robust framework for the handling and long-term storage of this valuable compound.

Chemical Profile and Intrinsic Stability Considerations

3-Ethynylazetidine hydrochloride is a small, strained heterocyclic compound featuring a terminal alkyne functional group. Its stability is dictated by the interplay of these two key structural motifs: the azetidine ring and the ethynyl group.

The Azetidine Ring: A Strained but Valuable Scaffold

The four-membered azetidine ring possesses inherent ring strain, making it more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine, respectively. However, it is considerably more stable than the highly strained three-membered aziridine ring. The hydrochloride salt form of 3-ethynylazetidine is crucial for its stability. The protonation of the azetidine nitrogen reduces its nucleophilicity, thereby mitigating the risk of certain degradation pathways.

However, the strained nature of the ring makes it susceptible to cleavage under harsh conditions. Strongly acidic or basic environments can promote ring-opening. In the presence of strong acids, the azetidine nitrogen can be protonated, forming a reactive azetidinium ion that is vulnerable to nucleophilic attack, leading to ring cleavage.

The Terminal Alkyne: A Reactive Handle with Stability Caveats

The terminal alkyne is a versatile functional group for a variety of chemical transformations, including "click" chemistry, Sonogashira coupling, and C-H activation. However, it also introduces specific stability concerns. Terminal alkynes can be susceptible to oligomerization, polymerization, and oxidative degradation. Furthermore, the acidic proton of the terminal alkyne can react with heavy metal ions, such as silver (Ag⁺) and copper (Cu⁺), to form potentially explosive metal acetylides.

Potential Degradation Pathways

A proactive understanding of potential degradation pathways is essential for designing appropriate storage conditions and analytical methods. For 3-ethynylazetidine hydrochloride, the following degradation routes should be considered:

-

Acid-Catalyzed Ring Opening: As previously mentioned, strong acidic conditions can lead to the protonation of the azetidine nitrogen, followed by nucleophilic attack and ring cleavage. The specific outcome will depend on the nucleophiles present in the system.

-

Oxidative Degradation: The terminal alkyne is susceptible to oxidation, which can lead to a variety of products, including carboxylic acids and ketones. The presence of oxygen, especially in the presence of light or metal catalysts, can accelerate this process.

-

Polymerization/Oligomerization: The high reactivity of the terminal alkyne can lead to self-reaction, forming polymers or oligomers, particularly at elevated temperatures or in the presence of certain catalysts.

-

Hygroscopicity and Hydrolysis: Hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the atmosphere. Absorbed water can potentially lead to hydrolysis of the compound, although the azetidine ring itself is generally stable to hydrolysis under neutral conditions.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of 3-ethynylazetidine hydrochloride, the following storage and handling conditions are strongly recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | To minimize the rate of potential degradation reactions, including oligomerization and ring-opening. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidative degradation of the terminal alkyne. |

| Light | Protection from Light | To prevent light-induced degradation. Store in amber vials or in the dark. |

| Container | Tightly Sealed, Inert Material | To prevent exposure to moisture and air. Glass containers are generally suitable. |

| Incompatibilities | Avoid Strong Bases, Strong Acids, Oxidizing Agents, and Heavy Metals | To prevent chemical reactions that could lead to degradation or the formation of hazardous byproducts. |

Handling Precautions:

-

Always handle 3-ethynylazetidine hydrochloride in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

When weighing and transferring the solid, minimize exposure to the atmosphere.

Stability Assessment: A Proactive Approach

A systematic approach to stability assessment is crucial for quality control and for establishing appropriate re-test dates.

Visual Inspection

Regular visual inspection of the stored material can provide early indications of degradation. Any changes in color, appearance (e.g., clumping), or the presence of an odor should be noted and investigated further.

Analytical Methods for Purity and Degradation Monitoring

A stability-indicating analytical method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for the accurate quantification of both.

4.2.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with UV detection is a powerful and widely used technique for the analysis of small organic molecules like 3-ethynylazetidine hydrochloride.

Proposed Starting HPLC Method Parameters:

| Parameter | Suggested Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and any potential impurities. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (to be determined by UV scan) |

| Column Temperature | 25-30°C |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

4.2.2. Gas Chromatography (GC)

Due to the hydrochloride salt form, direct GC analysis of 3-ethynylazetidine hydrochloride is challenging as it is not volatile. Derivatization to a more volatile form would be necessary, which can add complexity to the analysis. Therefore, HPLC is generally the preferred method.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for structural elucidation of the parent compound and any isolated degradation products. Changes in the NMR spectrum over time can indicate the formation of impurities.

4.2.4. Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique that can be used to identify and quantify the parent compound and its degradation products, even at very low levels. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in the identification of unknown degradants.

Forced Degradation Studies

Forced degradation (or stress testing) studies are essential for understanding the intrinsic stability of a molecule and for developing and validating a stability-indicating analytical method. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products.

Recommended Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid material at an elevated temperature (e.g., 80°C).

-

Photostability: Exposing the solid material to light according to ICH Q1B guidelines.

The samples from these stress studies should be analyzed by the developed stability-indicating HPLC method to track the formation of degradation products and the decrease in the parent compound.

Experimental Workflows

Workflow for Handling and Dispensing

Caption: Recommended workflow for handling and dispensing of 3-ethynylazetidine hydrochloride.

Workflow for Stability Testing

Caption: A systematic workflow for conducting stability studies on 3-ethynylazetidine hydrochloride.

Conclusion

3-Ethynylazetidine hydrochloride is a valuable but potentially labile molecule. Its stability is influenced by its strained ring system and the reactive terminal alkyne. By implementing the stringent storage and handling conditions outlined in this guide, researchers can significantly mitigate the risks of degradation. A proactive and systematic approach to stability testing, including the use of a validated stability-indicating HPLC method and forced degradation studies, is essential for ensuring the quality and reliability of this important chemical building block in research and drug development.

References

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

- Benchchem. (n.d.). A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base.

- Benchchem. (n.d.). Stability and proper storage conditions for aziridine compounds.

- BLD Pharmatech. (n.d.). Safety Data Sheet: 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride.

-

Kageura, M., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Toxicology, 33(1), 127-133. [Link]

- Gibson, E. K. (2007).

- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.

- Scribd. (n.d.).

- FUJIFILM Wako Chemicals. (n.d.).

- AFPM. (n.d.).

- Organic Syntheses. (n.d.). 1-Ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride.

- BLD Pharm. (n.d.). 3-Ethylazetidine hydrochloride.

- BLD Pharmatech. (n.d.). Safety Data Sheet: 1-((Trimethylsilyl)ethynyl)cyclopropane-1-carboxylic acid.

- FUJIFILM Wako Chemicals. (n.d.). 3-ethynylazetidine hydrochloride.

- Čikoš, A., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.

- Tu, Y. H., et al. (1990). Stability of three oral liquid drug products repackaged in unit dose containers. American journal of hospital pharmacy, 47(11), 2508-2512.

- Google Patents. (n.d.). JP2008292440A - Method for quantitative analysis of urea in 1- (3-dimethylaminopropyl) -3-ethylcarbodiimide hydrochloride.

- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

- Agilent. (n.d.).

- Stolarczyk, E., et al. (2020). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 25(24), 5849.

The Dual Mechanistic Nature of 3-Ethynylazetidine: A Guide to its Application in Click Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of privileged scaffolds and bioorthogonal ligation chemistry represents a significant frontier in medicinal chemistry and drug development. 3-Ethynylazetidine, a unique building block, sits at this intersection, combining the desirable physicochemical properties of the strained azetidine ring with the versatile reactivity of a terminal alkyne. This guide provides an in-depth technical analysis of the dual mechanistic pathways through which 3-ethynylazetidine participates in click chemistry reactions. We will explore its role in both the well-established Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the more nuanced, catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), where the inherent strain of the azetidine ring itself is a key reactivity driver. This document is intended for researchers and drug development professionals seeking to leverage this powerful building block for the synthesis of novel conjugates, complex molecular architectures, and next-generation therapeutics.

The Azetidine Scaffold: A Primer on Inherent Ring Strain

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after motifs in modern drug design. Their appeal stems from a unique combination of properties imparted by their structure. The reactivity of azetidines is largely governed by a significant ring strain of approximately 25.4 kcal/mol.[1] This strain lies between the highly reactive and often unstable aziridines (~27.7 kcal/mol) and the more stable, unreactive pyrrolidines (~5.4 kcal/mol).[1] This intermediate strain energy makes the azetidine ring stable enough for facile handling and incorporation into synthetic routes, yet reactive enough to be leveraged in specific chemical transformations.[1][2]

The incorporation of an azetidine ring into a molecule can confer several advantageous physicochemical properties:

-

Improved Metabolic Stability: The compact, rigid structure can block sites of metabolic attack.

-

Enhanced Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving solubility.

-

Three-Dimensional Complexity: The non-planar ring introduces 3D character, which can improve binding affinity and selectivity for biological targets.[3]

When an ethynyl group is appended at the 3-position, these properties are combined with one of the most powerful handles in modern synthetic chemistry, opening up dual pathways for conjugation.

Mechanism I: 3-Ethynylazetidine in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, renowned for its efficiency, reliability, and absolute regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[4][5] In this reaction, 3-ethynylazetidine serves as the terminal alkyne component.

Mechanistic Pathway

The generally accepted mechanism proceeds through a series of steps involving a copper(I) catalyst.[6][7][8] The reaction is significantly accelerated (rate acceleration of 10⁷ to 10⁸) compared to the uncatalyzed thermal cycloaddition.[9]

-

Copper-Acetylide Formation: The reaction initiates with the coordination of the Cu(I) catalyst to the triple bond of 3-ethynylazetidine. This is followed by deprotonation of the terminal alkyne by a base, or through a concerted mechanism, to form a key copper-acetylide intermediate.[7][8] The electron-withdrawing nature of the nearby azetidine nitrogen may subtly influence the acidity of the alkyne proton, potentially affecting the rate of this initial step.

-

Coordination and Cyclization: The organic azide coordinates to the copper center. A subsequent stepwise process involving the attack of the terminal nitrogen of the azide onto the internal carbon of the acetylide leads to a six-membered copper-containing metallacycle.[6]

-

Ring Contraction and Product Release: This intermediate undergoes ring contraction to a triazolyl-copper derivative, which, upon protonolysis, releases the stable 1,4-disubstituted azetidine-triazole conjugate and regenerates the Cu(I) catalyst.[4]

Caption: Catalytic cycle of the CuAAC reaction involving 3-ethynylazetidine.

Causality in Experimental Design

The choice to use CuAAC is driven by the need for speed and absolute regioselectivity in a controlled, ex vivo setting. The toxicity of the copper catalyst, however, generally precludes its use in living systems.[10][11]

Standard Experimental Protocol: CuAAC

This protocol is a representative example and should be optimized for specific substrates.

-

Reagent Preparation: Dissolve the azide-containing substrate (1.0 eq) and 3-ethynylazetidine hydrochloride (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.3 eq) and copper(II) sulfate pentahydrate (0.1 eq) in water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Reaction Initiation: Add the freshly prepared catalyst solution to the solution of reactants.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).

-

Workup and Purification: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting triazole product by column chromatography if necessary.

Mechanism II: 3-Ethynylazetidine in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC reactions are a cornerstone of bioorthogonal chemistry, enabling the covalent modification of biomolecules in living systems without the need for a toxic metal catalyst.[10][12] Traditionally, SPAAC relies on highly strained cyclic alkynes, such as cyclooctynes, where the ring strain dramatically lowers the activation energy of the cycloaddition.[13][14]

Mechanistic Pathway: The Role of Inherent Strain

While 3-ethynylazetidine is an acyclic alkyne, the inherent strain of the four-membered azetidine ring itself can contribute to the activation of the appended alkyne, facilitating a "strain-promoted" cycloaddition. The mechanism is distinct from that of cyclooctynes but shares the same fundamental principle: strain is used to lower the distortion energy required to reach the transition state of the [3+2] cycloaddition.

The azetidine ring's strain can influence the alkyne's reactivity in two ways:

-

Geometric Distortion: The bond angles enforced by the rigid four-membered ring can cause a slight deviation of the alkyne from its ideal linear geometry. This pre-distortion brings the alkyne closer to the bent geometry it must adopt in the cycloaddition transition state, thus lowering the activation barrier.

-

Electronic Effects: The nitrogen atom and the strained sigma bonds of the ring can electronically influence the alkyne's LUMO, making it more susceptible to nucleophilic attack by the azide's HOMO.

This reaction proceeds through a concerted, pericyclic [3+2] cycloaddition mechanism, but unlike the uncatalyzed thermal reaction which requires high temperatures, the inherent strain allows it to proceed under milder, physiological conditions.[9] A key difference from CuAAC is that this uncatalyzed reaction typically produces a mixture of 1,4- and 1,5-triazole regioisomers.[5]

Caption: Proposed energy profile for the SPAAC reaction of 3-ethynylazetidine.

Causality in Experimental Design

The primary driver for choosing SPAAC is biocompatibility.[11] The absence of a cytotoxic catalyst makes this reaction ideal for in vivo cell labeling, proteomics, and the synthesis of antibody-drug conjugates where trace metal contamination is unacceptable.[15] The trade-off is typically slower reaction kinetics compared to CuAAC and a potential lack of regioselectivity. The small size of the azetidine moiety compared to bulky cyclooctynes is a significant advantage for creating conjugates with minimal steric perturbation.

Standard Experimental Protocol: SPAAC

This protocol is a representative example for bioconjugation and should be optimized.

-

Reagent Preparation: Dissolve the azide-functionalized biomolecule (1.0 eq) in a biocompatible buffer (e.g., PBS, pH 7.4).

-

Reaction Initiation: Add a solution of 3-ethynylazetidine (5-10 eq, from a stock solution in DMSO or water) to the biomolecule solution. The excess alkyne is used to drive the reaction to completion.

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 4°C to 37°C) with gentle agitation.

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, or fluorescence if one component is labeled). Reactions may take several hours to days to reach completion.

-

Purification: Upon completion, remove the excess 3-ethynylazetidine and any unreacted starting materials using a method appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

Comparative Analysis and Applications

The choice between CuAAC and SPAAC for reactions involving 3-ethynylazetidine is dictated entirely by the application's requirements.

| Feature | CuAAC with 3-Ethynylazetidine | SPAAC with 3-Ethynylazetidine |

| Catalyst | Cu(I) required | None (Catalyst-free) |

| Kinetics | Fast (minutes to hours) | Slower (hours to days) |

| Biocompatibility | Low (due to copper toxicity) | High (suitable for in vivo use) |

| Regioselectivity | Exclusive 1,4-isomer | Mixture of 1,4- and 1,5-isomers |

| Typical Application | Materials science, ex vivo conjugation, small molecule synthesis | Bioconjugation, cell labeling, drug delivery systems |

| Primary Driver | Speed and Regiocontrol | Biocompatibility and Simplicity |

The resulting azetidine-triazole conjugate is a highly stable and desirable linker.[16] The triazole ring is not susceptible to cleavage by hydrolysis, oxidation, or reduction under normal physiological conditions.[7] This combination allows for the creation of robust antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where the azetidine moiety can enhance solubility and pharmacokinetic properties while the triazole serves as an inert covalent linker.[3][17]

Conclusion

3-Ethynylazetidine is a uniquely versatile building block that operates via two distinct mechanistic paradigms in click chemistry. As a terminal alkyne, it participates efficiently in the rapid and regiospecific CuAAC reaction, ideal for synthetic applications. More significantly, the inherent strain of its azetidine ring allows it to function in catalyst-free, strain-promoted cycloadditions, providing a compact and less sterically demanding alternative to traditional cyclooctynes for bioorthogonal applications. Understanding these dual mechanisms allows researchers and drug developers to make informed experimental choices, harnessing the full potential of this scaffold to construct novel, functionalized molecules for a wide array of scientific and therapeutic purposes.

References

- Title: The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One Source: Chemphyschem URL

- Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)

- Title: Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides Source: SpringerLink URL

- Title: A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed Source: National Center for Biotechnology Information URL

- Title: Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides Source: ResearchGate URL

- Title: Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing)

- Title: Azide-alkyne Huisgen cycloaddition - Wikipedia Source: Wikipedia URL

- Title: Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC Source: National Center for Biotechnology Information URL

- Title: Application of copper(i) catalyzed azide–alkyne [3+2] cycloaddition to the synthesis of template-assembled multivalent peptide conjugates - Organic & Biomolecular Chemistry (RSC Publishing)

- Title: Cu-Catalyzed AziderAlkyne Cycloaddition - Moodle@Units Source: Moodle@Units URL

- Title: 1 Click Chemistry: Mechanistic and Synthetic Perspectives - Wiley-VCH Source: Wiley-VCH URL

- Title: Click chemistry - Wikipedia Source: Wikipedia URL

- Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL

- Title: (2R)

- Title: Recent developments in bioconjugation: From strategies to design and clinical applications Source: ScienceDirect URL

- Title: Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC Source: National Center for Biotechnology Information URL

- Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing)

- Title: Click Reactions in Kinetic Target-Guided Synthesis: Progress in the Discovery of Inhibitors for Biological Targets - MDPI Source: MDPI URL

- Title: Click Chemistry - TCI Chemicals Source: TCI Chemicals URL

- Title: Recent progress in synthesis of 3-functionalized azetidines - ResearchGate Source: ResearchGate URL

- Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing Source: Royal Society of Chemistry URL

- Title: Bioconjugations in flow for drug conjugates and theranostic imaging agents Source: Royal College of Surgeons in Ireland URL

- Title: Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed Source: National Center for Biotechnology Inform

- Title: Bioconjugates: Examples & Applications - Single Use Support Source: Single Use Support URL

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 6. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry [organic-chemistry.org]

- 10. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. susupport.com [susupport.com]

3-Ethynylazetidine: Molecular Weight, Solubility Profile, and Application Guide

A Technical Whitepaper for Drug Development Professionals

Executive Summary

3-Ethynylazetidine is a highly versatile bifunctional building block, extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[1]. To successfully integrate this compound into drug discovery pipelines, researchers must navigate its distinct chemical forms—primarily the free amine hydrochloride salt and the Boc-protected derivative. This guide provides a definitive physicochemical profile and self-validating protocols for handling these compounds.

Physicochemical Profiling: Molecular Weight & Structural Dynamics

The physicochemical behavior of 3-ethynylazetidine is dictated by its protective state. The presence or absence of the tert-butyloxycarbonyl (Boc) group fundamentally alters its molecular weight, lipophilicity, and downstream application suitability.

-

3-Ethynylazetidine Hydrochloride : The deprotected, salt form (CAS: 1426424-91-0) has a molecular formula of C5H8ClN and a molecular weight of 117.58 g/mol [2]. The protonated azetidine nitrogen renders this form highly polar, making it ideal for aqueous-based reactions.

-

tert-Butyl 3-ethynylazetidine-1-carboxylate : The Boc-protected form (CAS: 287193-01-5) has a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol [3]. The bulky, non-polar tert-butyl group significantly increases its lipophilicity, making it the preferred intermediate for organic synthesis and [1].

Table 1: Comparative Physicochemical Properties

| Property | 3-Ethynylazetidine Hydrochloride | 1-Boc-3-ethynylazetidine |

| CAS Number | 1426424-91-0 | 287193-01-5 |

| Molecular Formula | C5H8ClN | C10H15NO2 |

| Molecular Weight | 117.58 g/mol | 181.23 g/mol |

| Physical State | Solid / Powder | Colorless to off-white liquid/solid |

| Primary Application | Aqueous assays, polar reactions | PROTAC synthesis, Click Chemistry |

Solubility Matrix & Solvation Thermodynamics

Understanding the solubility profile is critical for assay reproducibility. The Boc-protected variant exhibits classic lipophilic behavior, whereas the hydrochloride salt is hydrophilic.

-

Organic Solvents (DMSO) : tert-Butyl 3-ethynylazetidine-1-carboxylate demonstrates exceptional solubility in Dimethyl Sulfoxide (DMSO), reaching up to 200 mg/mL (1103.57 mM)[4]. However, achieving this concentration requires mechanical disruption (sonication) to overcome the enthalpy of fusion.

-

Aqueous Media : The Boc-protected form is poorly soluble in pure water, with a calculated Log S (ESOL) of -1.55 and an estimated aqueous solubility of ~5.07 mg/mL[5]. Conversely, the hydrochloride salt readily dissociates in water, providing excellent aqueous solubility for physiological assays.

Table 2: Solubility Profile of 1-Boc-3-ethynylazetidine

| Solvent System | Max Solubility | Visual State | Formulation Notes |

| 100% DMSO | 200 mg/mL (1103.57 mM) | Clear Solution | Requires sonication; sensitive to hygroscopic moisture[4]. |

| Water | ~5.07 mg/mL | Suspension / Insoluble | Log S = -1.55. Not recommended for direct aqueous stock[5]. |

| In Vivo Formulation | ≥ 5 mg/mL (27.59 mM) | Clear Solution | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[6]. |

Experimental Workflows & Self-Validating Protocols

Expertise & Experience Insight: When preparing stock solutions, the hydration state of the solvent is a critical failure point. Hygroscopic DMSO absorbs atmospheric water, which dramatically reduces the solubility of the Boc-protected form and leads to micro-precipitates[4]. Always use newly opened, anhydrous DMSO.

Protocol A: Preparation of High-Concentration Stock Solutions (Boc-Protected)

-

Massing : Weigh exactly 10.0 mg of tert-butyl 3-ethynylazetidine-1-carboxylate.

-

Solvation : Add 55.18 µL of anhydrous to target a 1 M stock solution[4].

-

Mechanical Disruption : Sonicate the vial in a water bath at room temperature for 5–10 minutes.

-

Causality: Sonication provides the kinetic energy required to disrupt intermolecular forces within the crystalline lattice, ensuring complete solvation without thermal degradation.

-

-

Validation Check : Inspect the solution against a dark background. It must be optically clear. If turbidity persists, verify the anhydrous nature of the DMSO.

Protocol B: In Vivo Formulation for Drug Screening

For animal models, organic solvents must be minimized to avoid toxicity, following established [6].

-

Primary Solvation : Dissolve the compound in 10% (v/v) DMSO.

-

Surfactant Addition : Sequentially add 40% PEG300, followed by 5% Tween-80.

-

Causality: PEG300 acts as a co-solvent, while Tween-80 forms micelles that encapsulate the lipophilic Boc-group, preventing precipitation upon aqueous dilution.

-

-

Aqueous Dilution : Slowly add 45% Saline while vortexing[6].

-

Validation Check : The final solution should yield a clear formulation at ≥ 5 mg/mL[6]. If phase separation occurs, discard and recreate, ensuring sequential addition.

Protocol C: CuAAC Click Chemistry Integration

-

Reagent Assembly : Combine 1 equivalent of 3-ethynylazetidine derivative with 1 equivalent of an azide-tagged target in a 1:1 mixture of tert-butanol and water.

-

Catalyst Generation : Add 0.1 equivalents of CuSO4 and 0.5 equivalents of Sodium Ascorbate.

-

Causality: Sodium ascorbate serves as a reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II), preventing oxidative homocoupling of the alkyne moiety.

-

-

Reaction : Stir at room temperature for 2-4 hours.

-

Validation Check : Monitor via LC-MS until the specific alkyne mass (e.g., 181.23 g/mol for the Boc-protected form) is entirely consumed.

Mechanistic Pathway Visualization

Fig 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway for 3-Ethynylazetidine.

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Ethynyl-1-azetidinecarboxylic acid tert-butyl ester | 287193-01-5 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 287193-01-5 | tert-butyl 3-ethynylazetidine-1-carboxylate | Alkynyls | Ambeed.com [ambeed.com]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Safety Profile and Toxicological Assessment of 3-Ethynylazetidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) and a detailed, peer-reviewed toxicity profile for 3-Ethynylazetidine are not available. This document, therefore, serves as an in-depth guide to performing a risk assessment and establishing safe handling protocols for a novel research chemical of this nature. By synthesizing data from structurally related compounds and established principles of chemical safety, this guide provides a framework for anticipating potential hazards and outlining a strategy for a full toxicological evaluation.

Introduction: The Profile of a Novel Building Block

3-Ethynylazetidine is a small, strained heterocyclic compound featuring a terminal alkyne group. This unique combination of a reactive four-membered azetidine ring and a functionalizable alkyne "handle" makes it an attractive building block in medicinal chemistry and drug discovery. The azetidine scaffold is a known bioisostere for other cyclic amines, while the terminal alkyne is amenable to a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

However, these same features—a strained ring system and a reactive functional group—necessitate a thorough and cautious approach to its handling and toxicological assessment. The absence of specific safety data requires researchers to infer potential hazards based on chemical first principles and data from analogous structures. This guide provides the necessary framework for this assessment.

Part 1: Hazard Identification through Structural Analogy

The primary hazards of 3-Ethynylazetidine can be inferred by dissecting its two key structural motifs: the azetidine ring and the terminal alkyne.

The Azetidine Moiety: A Strained and Bioactive Core

The parent compound, azetidine, is a saturated four-membered ring containing one nitrogen atom. It is a strongly basic secondary amine.[1] Safety data for azetidine itself indicate significant hazards:

-

Corrosivity: It is classified as causing severe skin burns and eye damage.[2]

-

Flammability: It is a highly flammable liquid and vapor.[2]

Furthermore, substituted azetidines have demonstrated biological activity, which can translate to toxicity. For example, Azetidine-2-carboxylic acid is a well-known toxic mimic of the amino acid proline, which can be misincorporated into proteins during biosynthesis, leading to the accumulation of misfolded proteins and a global stress response in the organism.[3][4]

Inferred Hazards for 3-Ethynylazetidine:

-

Skin and Eye Irritation/Corrosion: High likelihood due to the basic nitrogen atom within a strained ring.

-

Biological Mimicry: Potential to interfere with metabolic pathways involving small amines or amino acids.

The Terminal Alkyne: A Reactive Handle

Terminal alkynes (RC≡CH) possess a weakly acidic proton on the sp-hybridized carbon, with a pKa of around 25.[5] This makes them far more acidic than alkanes or alkenes and susceptible to deprotonation by strong bases to form reactive acetylide anions.[5]

While terminal alkynes are ubiquitous in modern chemistry, their reactivity presents potential hazards:

-

Hazardous Reactions: Acetylides can react violently with certain metals. While copper is a common catalyst for alkyne reactions, copper acetylides can be explosive when dry.

-

Metabolic Activation: In biological systems, terminal alkynes can be metabolized by cytochrome P450 enzymes, which could potentially lead to reactive intermediates.

-

Catalyst Toxicity: Many reactions involving terminal alkynes, such as the Sonogashira coupling, use palladium and copper catalysts, which have their own toxicity profiles to consider.[6]

Part 2: Risk Assessment and Management Workflow

For any novel compound like 3-Ethynylazetidine, a systematic risk assessment is mandatory before any laboratory work commences. The following workflow should be implemented.

Caption: Risk assessment workflow for novel research chemicals.

Part 3: Safe Handling and Storage Protocols

Based on the inferred hazards, the following protocols represent the minimum standard for handling 3-Ethynylazetidine.

Engineering Controls & Personal Protective Equipment (PPE)

-

Primary Engineering Control: All manipulations of 3-Ethynylazetidine, including weighing of solids and preparation of solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Personal Protective Equipment:

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them before each use. Employ proper glove removal technique to avoid skin contact.[8]

-

Eye Protection: Chemical safety goggles are mandatory.

-

Body Protection: A lab coat must be worn at all times.

-

Storage Requirements

Proper chemical storage is crucial for laboratory safety.[9]

-

Segregation: Store 3-Ethynylazetidine away from incompatible materials, particularly strong oxidizing agents and strong acids.[10][11]

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[12] For the Boc-protected analog, storage at 2-8°C is recommended, suggesting that refrigeration in a designated, non-sparking chemical refrigerator is prudent for the parent compound as well.[13]

-

Inventory: Maintain a clear and accurate inventory to track the quantity and location of the chemical.[7]

Spill and Waste Disposal

-

Spill Response: Have a spill kit readily available. In case of a spill, evacuate personnel to a safe area. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal. Do not create dust.[8]

-

Waste Disposal: Dispose of unused product and contaminated materials through a licensed professional waste disposal service. Do not dispose of down the drain or in general waste.[14]

Part 4: Proposed Toxicity Profiling Strategy

To move beyond inference and establish a concrete toxicity profile for 3-Ethynylazetidine, a tiered testing strategy compliant with international standards like the Globally Harmonized System (GHS) is required.[15][16]

In Silico and In Vitro Assessment (Tier 1)

-

Computational Modeling (In Silico): Use QSAR (Quantitative Structure-Activity Relationship) models to predict potential toxicities such as mutagenicity, carcinogenicity, and skin sensitization based on the chemical structure.

-

Bacterial Reverse Mutation Assay (Ames Test): An in vitro test to assess mutagenic potential.

-

In Vitro Cytotoxicity: Determine the concentration at which the compound is toxic to cultured human cells (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity).

-

In Vitro Skin/Eye Irritation: Use reconstructed human epidermis (RhE) or cornea models to assess corrosive or irritation potential without animal testing.

In Vivo Assessment (Tier 2 - if necessary)

Should in vitro results indicate potential for significant toxicity, or if the intended application requires it (e.g., drug development), targeted in vivo studies may be necessary.

-

Acute Oral Toxicity (OECD 423): To determine the median lethal dose (LD50) and identify signs of systemic toxicity.

-

Skin Sensitization (Local Lymph Node Assay - LLNA): To assess the potential to cause an allergic contact dermatitis.

-

Repeat-Dose Toxicity Study (28-day): To evaluate the effects of repeated exposure and identify target organs for toxicity.

Part 5: Hazard Communication and GHS Classification

Until empirical data is available, a precautionary GHS classification should be adopted based on the available information for analogous compounds.

Anticipated GHS Pictograms

The Globally Harmonized System (GHS) uses standardized pictograms to convey health, physical, and environmental hazards.[15] Based on the azetidine structure, the following pictograms are likely to be relevant.

Caption: Potential GHS pictograms for 3-Ethynylazetidine.

Data Summary Table

This table summarizes the known data from analogs and the inferred properties for 3-Ethynylazetidine.

| Property | Analog Compound Data | Inferred Profile for 3-Ethynylazetidine |

| Acute Toxicity | Azetidine: Not classified as acutely toxic.[2] Azetidine-2-carboxylic acid (L-form): LD50 (mouse, subcutaneous) = 1 g/kg.[3] | Unknown. Assume harmful if swallowed, inhaled, or in contact with skin. |

| Skin Corrosion/Irritation | Azetidine: Causes severe skin burns and eye damage.[2] | High Risk. Likely to be corrosive or a severe irritant. |

| Serious Eye Damage | Azetidine: Causes serious eye damage.[2] | High Risk. Likely to cause serious eye damage. |

| Respiratory Irritation | tert-butyl 3-ethynyl-3-methylazetidine-1-carboxylate: May cause respiratory irritation.[8] | Potential Risk. Avoid breathing dust or vapors. |

| Mutagenicity | No data available for analogs. | Unknown. Should be assessed (e.g., Ames test). |

| Carcinogenicity | No data available for analogs. | Unknown. |

| Reproductive Toxicity | Azetidine-2-carboxylic acid: Shows reproductive effects in rats (TDLo).[3] | Unknown. Potential for developmental toxicity should be considered. |

Conclusion

3-Ethynylazetidine is a valuable research chemical with significant potential in synthetic and medicinal chemistry. However, the lack of specific safety and toxicity data mandates a highly cautious and systematic approach to its use. By applying the precautionary principle, inferring hazards from its constituent structural motifs, and implementing robust safety protocols, researchers can handle this compound responsibly. The ultimate goal should be to generate empirical toxicological data through a structured testing strategy to replace inference with fact, ensuring the safety of all laboratory personnel and the integrity of the research conducted.

References

- A Complete Guide to Buying Research Chemicals for Labor

- MSDS of tert-butyl 3-ethynyl-3-methylazetidine-1-carboxyl

- Ensuring the safe handling of chemicals.

- tert-butyl 3-ethyl-3-ethynylazetidine-1-carboxyl